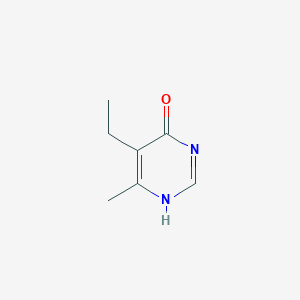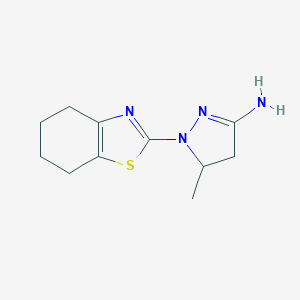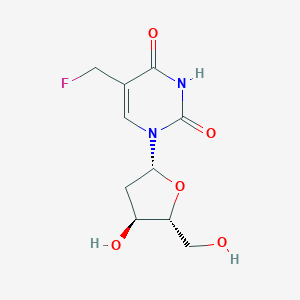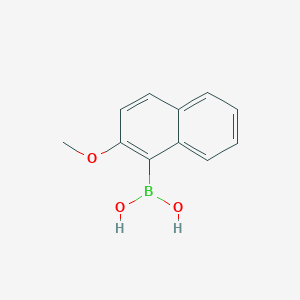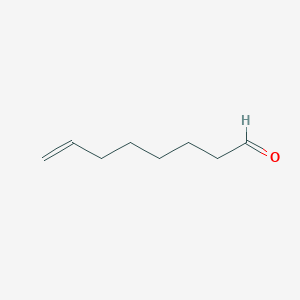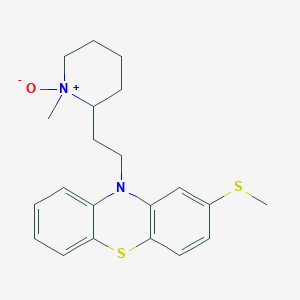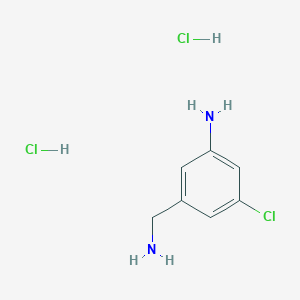
3-(Aminomethyl)-5-chloroaniline dihydrochloride
概要
説明
3-(Aminomethyl)-5-chloroaniline dihydrochloride is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-5-nitroaniline.
Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, resulting in 3-chloro-5-aminoaniline.
Formylation: The amino group is then formylated to introduce a formyl group at the 3-position.
Reduction: The formyl group is reduced to an aminomethyl group, yielding 3-(Aminomethyl)-5-chloroaniline.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-chloroaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different substituents at the 5-position.
科学的研究の応用
3-(Aminomethyl)-5-chloroaniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-chloroaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom may also influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)aniline: Lacks the chlorine atom at the 5-position.
5-Chloro-2-aminotoluene: Has a methyl group instead of an aminomethyl group.
3-Chloro-4-aminotoluene: Similar structure but with different substitution patterns.
Uniqueness
3-(Aminomethyl)-5-chloroaniline dihydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents, which confer specific chemical and biological properties. These substituents influence the compound’s reactivity, making it suitable for various applications in research and industry.
特性
IUPAC Name |
3-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541524 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-75-8 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


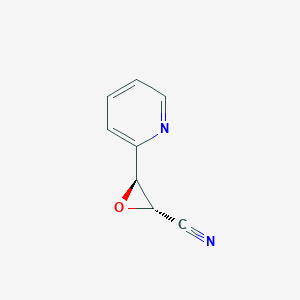
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
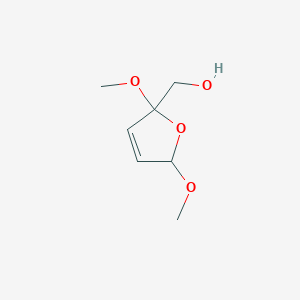
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
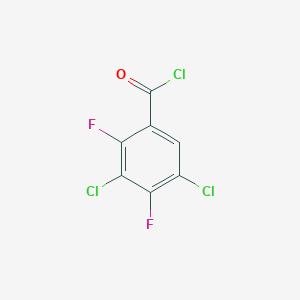

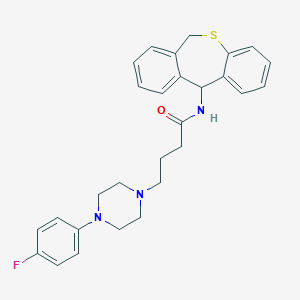
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
